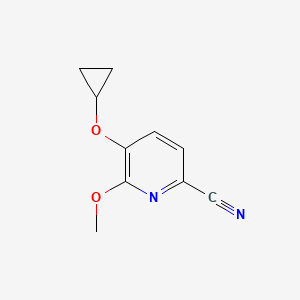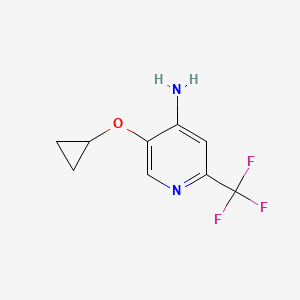
5-Cyclopropoxy-2-(trifluoromethyl)pyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-2-(trifluoromethyl)pyridin-4-amine: is an organic compound with the molecular formula C9H9F3N2O and a molecular weight of 218.18 g/mol . This compound features a pyridine ring substituted with a trifluoromethyl group at the 2-position, an amine group at the 4-position, and a cyclopropoxy group at the 5-position . It is a valuable intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-2-(trifluoromethyl)pyridin-4-amine typically involves multiple steps. The reaction conditions often involve the use of reagents such as trifluoromethyl iodide, ammonia, and cyclopropanol, along with catalysts and solvents to facilitate the reactions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for quality control .
Chemical Reactions Analysis
Types of Reactions: 5-Cyclopropoxy-2-(trifluoromethyl)pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typical.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary amines .
Scientific Research Applications
Chemistry: In chemistry, 5-Cyclopropoxy-2-(trifluoromethyl)pyridin-4-amine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific enzymes or receptors, potentially leading to new treatments for various diseases .
Industry: In the industrial sector, this compound is utilized in the development of agrochemicals, such as herbicides and insecticides. Its ability to modify the activity of biological targets makes it valuable for creating effective and selective agricultural products .
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-2-(trifluoromethyl)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the cyclopropoxy group can influence its overall stability and reactivity . These interactions can modulate various biochemical pathways, leading to the desired therapeutic or agricultural effects .
Comparison with Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl and amine groups but lacks the cyclopropoxy group.
5-Chloro-4-(trifluoromethyl)pyridin-2-amine: Similar in structure but with a chloro group instead of a cyclopropoxy group.
Uniqueness: 5-Cyclopropoxy-2-(trifluoromethyl)pyridin-4-amine is unique due to the presence of the cyclopropoxy group, which can significantly alter its chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable intermediate for the synthesis of specialized molecules with enhanced activity and selectivity .
Properties
Molecular Formula |
C9H9F3N2O |
|---|---|
Molecular Weight |
218.18 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-(trifluoromethyl)pyridin-4-amine |
InChI |
InChI=1S/C9H9F3N2O/c10-9(11,12)8-3-6(13)7(4-14-8)15-5-1-2-5/h3-5H,1-2H2,(H2,13,14) |
InChI Key |
OPXKGOJEQQCBES-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CN=C(C=C2N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[1-[(1S)-2-amino-1-(2-chlorophenyl)ethyl]pyrrolidin-3-yl]carbamate](/img/structure/B14812139.png)
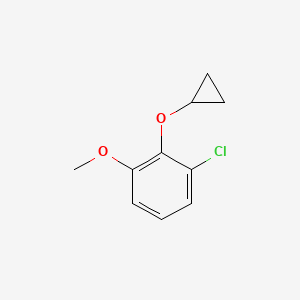

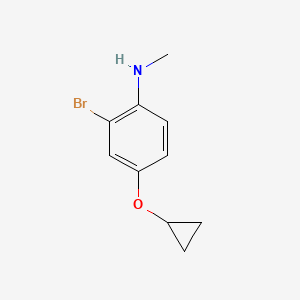
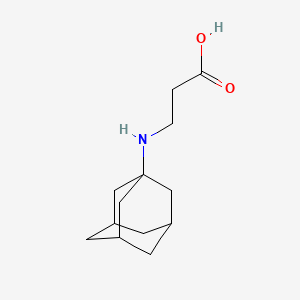
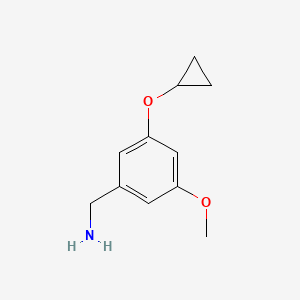
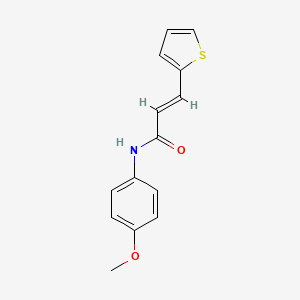
![2-(2,4-dibromophenoxy)-N-{4-[(4-sulfamoylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B14812176.png)
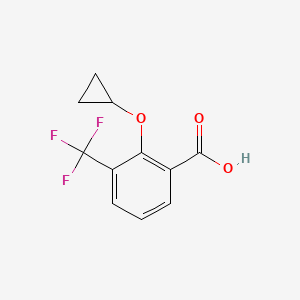
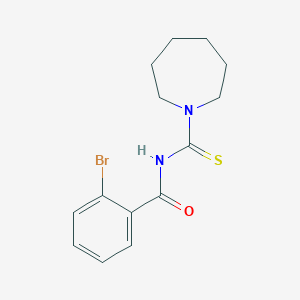
![3-Oxa-7-thia-10-azaspiro[5.6]dodecane](/img/structure/B14812187.png)

